(Prop-1-en-1-yl)propanedinitrile

Description

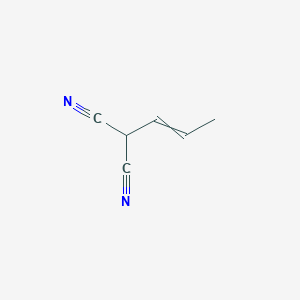

(Prop-1-en-1-yl)propanedinitrile is a nitrile-based organic compound characterized by a propanedinitrile core (CH2(CN)2) substituted with a prop-1-en-1-yl group. Propanedinitrile (malononitrile, CAS 109-77-3) is a well-studied precursor in organic synthesis, known for its electron-withdrawing nitrile groups that enhance reactivity in cyclization and condensation reactions . Derivatives like this compound likely retain this reactivity while introducing steric and electronic effects from the unsaturated propene substituent.

Properties

CAS No. |

59707-13-0 |

|---|---|

Molecular Formula |

C6H6N2 |

Molecular Weight |

106.13 g/mol |

IUPAC Name |

2-prop-1-enylpropanedinitrile |

InChI |

InChI=1S/C6H6N2/c1-2-3-6(4-7)5-8/h2-3,6H,1H3 |

InChI Key |

JPZSPLLXMCDSED-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-1-en-1-yl)propanedinitrile can be achieved through several methods. One common approach involves the reaction of acrylonitrile with malononitrile under basic conditions. The reaction typically proceeds as follows:

Reactants: Acrylonitrile and malononitrile.

Catalyst: A base such as sodium ethoxide or potassium tert-butoxide.

Solvent: Anhydrous ethanol or another suitable solvent.

Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(Prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

(Prop-1-en-1-yl)propanedinitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Prop-1-en-1-yl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Propanedinitrile derivatives vary significantly based on substituents, which dictate their physical, chemical, and biological properties. Key analogues include:

a) Propanedinitrile (Malononitrile)

- Formula : C3H2N2

- Structure : CH2(CN)2

- Applications : Widely used in synthesizing heterocycles, pharmaceuticals, and polymers.

- Hazards : Highly toxic (UN 2647, Hazard Class 6.1); requires stringent safety protocols .

b) [Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile)

- Formula : C10H5ClN2

- Structure : Chlorophenyl-substituted propanedinitrile.

- Applications : Tear gas (riot control agent) due to irritant properties.

- Hazards : Severe respiratory and ocular irritation; regulated under chemical weapon conventions .

c) 2-(Pyren-1-ylmethylidene)propanedinitrile

- Formula : C20H10N2

- Structure : Pyrene aromatic substituent conjugated with propanedinitrile.

- Applications: Potential use in optoelectronics due to extended π-conjugation.

- Hazards: Limited data; pyrene moiety suggests environmental persistence concerns .

d) (Prop-1-en-1-yl)propanedinitrile (Hypothetical)

- Formula : C6H6N2 (inferred)

- Structure: Propene group attached to malononitrile core.

- Applications : Hypothetical applications in polymer chemistry or as a Michael acceptor.

- Hazards : Likely toxic due to nitrile groups; instability risks from unsaturated bonds.

Data Table: Key Properties of Propanedinitrile Derivatives

Research Findings and Trends

- Reactivity: Substituents like phenyl or pyrene reduce reactivity compared to malononitrile due to steric hindrance and electron delocalization . Conversely, unsaturated groups (e.g., propene) may increase susceptibility to polymerization or cycloaddition.

- Safety : Propanedinitrile derivatives with aromatic or halogenated groups often exhibit higher toxicity and environmental persistence compared to aliphatic variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.